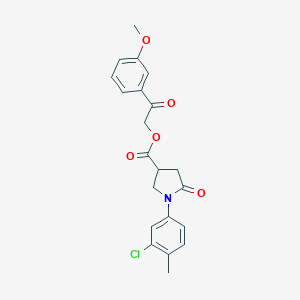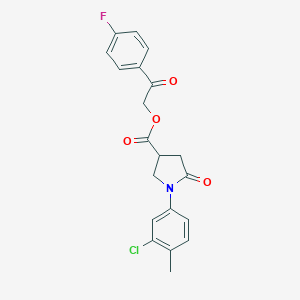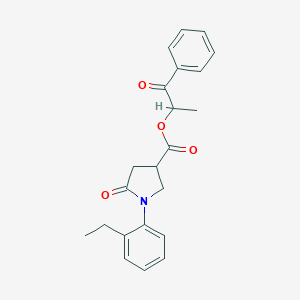![molecular formula C26H22ClNO5 B271283 5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271283.png)
5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CBR-5884 and is a potent and selective inhibitor of the protein kinase CK2.
Mécanisme D'action
CBR-5884 exerts its effects by selectively inhibiting the activity of CK2. CK2 is a protein kinase that plays a critical role in many cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2 activity, CBR-5884 disrupts these processes and can induce cell death in cancer cells.
Biochemical and Physiological Effects:
CBR-5884 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, CBR-5884 has been shown to have anti-inflammatory effects and may have potential applications in the treatment of autoimmune diseases. CBR-5884 has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CBR-5884 is its selectivity for CK2. This selectivity makes it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of CBR-5884 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions for research on CBR-5884. One area of interest is in the development of more potent and selective CK2 inhibitors. Another area of interest is in the development of CBR-5884 as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of CBR-5884 and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of CBR-5884 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, 2-oxoethyl isocyanate, and 3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one. The reaction is catalyzed by a base and proceeds through a series of intermediates to yield the final product.
Applications De Recherche Scientifique
CBR-5884 has been extensively studied for its potential applications in various fields of research. One of the most promising areas of application is in the treatment of cancer. CK2 is an important protein kinase that is overexpressed in many types of cancer, and the inhibition of CK2 activity has been shown to have anti-cancer effects. CBR-5884 has been shown to be a potent inhibitor of CK2 activity and has demonstrated anti-cancer effects in preclinical studies.
Propriétés
Nom du produit |
5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C26H22ClNO5 |
Poids moléculaire |
463.9 g/mol |
Nom IUPAC |
5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)indol-2-one |
InChI |
InChI=1S/C26H22ClNO5/c27-19-7-8-21-20(15-19)26(31,25(30)28(21)11-10-17-4-2-1-3-5-17)16-22(29)18-6-9-23-24(14-18)33-13-12-32-23/h1-9,14-15,31H,10-13,16H2 |
Clé InChI |
VLPYXGVHUHACRB-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CC3(C4=C(C=CC(=C4)Cl)N(C3=O)CCC5=CC=CC=C5)O |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)C(=O)CC3(C4=C(C=CC(=C4)Cl)N(C3=O)CCC5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



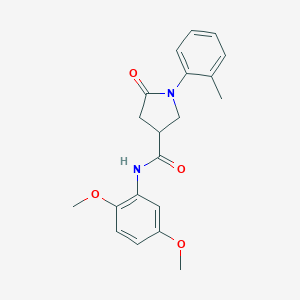
![N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271201.png)
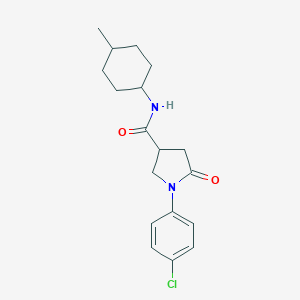
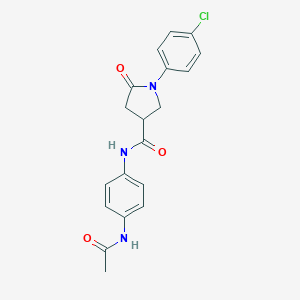

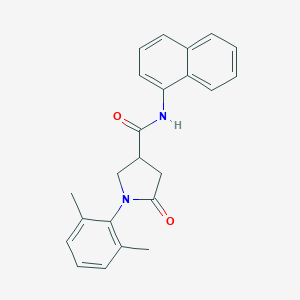
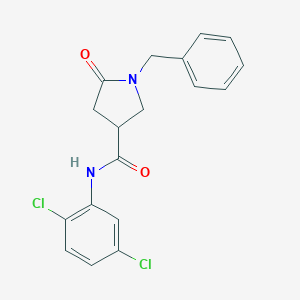
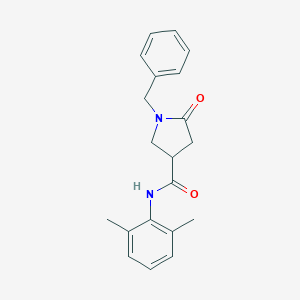
![Isopropyl 4-({[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271214.png)
